Quercetin-4'-O-glucoside is primarily found in various fruits, vegetables, and herbs. Notable sources include onions, apples, and capers. This compound plays a significant role in the plant's defense mechanisms and contributes to the color and flavor of these foods. It is also considered a biomarker for dietary intake of quercetin .
The synthesis of quercetin-4'-O-glucoside can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic methods are particularly notable for their specificity and mild reaction conditions.
Enzymatic glycosylation utilizes specific enzymes such as glycosyltransferases to attach glucose to quercetin. This method has gained attention due to its sustainability and efficiency compared to traditional chemical methods. For example, using sucrose as a sugar donor in the presence of appropriate enzymes can yield significant amounts of quercetin glycosides .
Chemical synthesis may involve protecting groups to selectively modify hydroxyl positions on the quercetin molecule before introducing the glucosyl moiety. This process often requires multiple steps, including protection, glycosylation, and deprotection stages .
Quercetin-4'-O-glucoside features a complex molecular structure characterized by multiple hydroxyl groups and a glucosyl residue. The IUPAC name for this compound is 3,5,7-trihydroxy-2-(3-hydroxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-chromen-4-one. The structural representation highlights the flavonoid backbone with a glucosyl group at the 4' position.
Quercetin-4'-O-glucoside participates in various chemical reactions typical of flavonoids. Its antioxidant activity is primarily attributed to its ability to donate electrons to free radicals, stabilizing them through resonance.
Quercetin-4'-O-glucoside exerts its biological effects primarily through antioxidant mechanisms. It scavenges free radicals and chelates metal ions that catalyze oxidative stress.
Quercetin-4'-O-glucoside has garnered attention for its potential health benefits:
Quercetin-4'-O-glucoside biosynthesis in onions (Allium cepa) is catalyzed by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), with UGT73G1 identified as the primary enzyme responsible for 4'-O-regiospecific glucosylation. This enzyme exhibits remarkable catalytic versatility, utilizing UDP-glucose as the exclusive sugar donor to glycosylate the 4'-hydroxyl group on the B-ring of quercetin. The reaction proceeds via a bi-bi mechanism: UDP-α-D-glucose + quercetin → quercetin-4'-O-glucoside + UDP + H⁺ [4] [5]. Structural analysis reveals that UGT73G1 possesses a broad substrate tolerance, accepting various flavonols including fisetin (68% relative activity compared to quercetin), but showing minimal activity towards non-flavonoid compounds [5].
A second glucosyltransferase, UGT73J1, displays narrower specificity, primarily glucosylating the 7-OH position of the A-ring when presented with quercetin-3-glucoside to form quercetin 3,7-O-diglucoside [5]. The spatial distribution of these enzymes within the onion bulb follows a distinct gradient: Highest glucosyltransferase activity (51.62 nmol·mg⁻¹ protein·min⁻¹) occurs in inner scales, decreasing progressively toward outer scales (20.48 nmol·mg⁻¹ protein·min⁻¹) [1] [10]. This enzymatic gradient directly correlates with metabolite distribution—inner scales accumulate diglucosides like quercetin-3,4'-O-diglucoside, while outer scales contain higher levels of monoglucosides and aglycones [1].
Table 1: Glucosyltransferase Activity in Onion Cultivars and Tissues
| Cultivar Type | Specific Cultivar | Enzyme Activity (nmol·mg⁻¹·min⁻¹) | Optimal pH | Primary Products |
|---|---|---|---|---|
| Yellow | Sapporoki | 20.46 | 8.0 | Q4'G, Q3,4'DG |
| Yellow | Sorachiki | 27.40 | 8.0 | Q4'G, Q3,4'DG |
| Yellow | Haranui | 23.04 | 8.0 | Q4'G, Q3,4'DG |
| Red | SRG | 27.73 | 8.0 | Q4'G, Q3,4'DG |
| White | SWG | 5.78 | 8.0 | Trace Q4'G |
| Tissue Location | Activity Level | Dominant Quercetin Forms | ||
| Inner scales | High (51.06) | Quercetin-3,4'-O-diglucoside | ||
| Middle scales | Moderate (32.85) | Quercetin-4'-O-glucoside | ||
| Outer scales | Low (20.48) | Quercetin aglycone |
Environmental factors significantly influence enzymatic efficiency. Post-harvest light exposure modulates glucosyltransferase activity: Blue light increases quercetin-4'-O-glucoside accumulation in bulb pulp by 35%, while fluorescent light enhances aglycone formation in skins [8]. The thermal stability of these enzymes contributes to the resilience of quercetin glucosides during cooking, with only 16-18% degradation observed under intense microwave treatment [8]. The enzymatic biosynthesis pathway is complemented by glucoside degradation via specific glucosidases in outer scales, which liberate quercetin aglycone for antifungal defense against pathogens like Fusarium oxysporum [10].
Quercetin-4'-O-glucoside displays significant interspecies variability in both concentration and conjugate patterns across plant taxa. In edible Allium species, onions (A. cepa) accumulate exceptionally high levels (300-900 mg/kg fresh weight), constituting 85-93% of total flavonoids as quercetin-4'-O-glucoside (Q4'G) and quercetin-3,4'-O-diglucoside (Q3,4'DG) [1] [8]. This predominance follows a consistent metabolic hierarchy: Q3,4'DG > Q4'G >> minor glucosides (e.g., quercetin-3-O-glucoside, isorhamnetin-4'-glucoside) [5]. Distribution patterns exhibit cultivar dependence: Red and yellow onions (e.g., cv. Sunpower, SRG) contain 3-fold higher concentrations (27.73 nmol·mg⁻¹·min⁻¹ glucosyltransferase activity) than white cultivars (5.78 nmol·mg⁻¹·min⁻¹) [4] [8].
Filipendula ulmaria (meadowsweet) presents a contrasting metabolic profile, where quercetin-4'-O-glucoside occurs as a minor component within a complex mixture dominated by spireoside (quercetin-4'-O-glucoside) and other glycosides modified at positions 3, 5, and 7. Unlike onions, Filipendula exhibits tissue-specific partitioning with highest glycoside concentrations in flowers rather than storage organs. The chemodiversity in Filipendula arises from the activity of promiscuous UGTs capable of multi-position glycosylation, contrasting with the positionally conserved UGT73G1 in onions [6].
Table 2: Quercetin-4'-O-glucoside Distribution Patterns in Plant Species
| Plant Species | Total Flavonoids (mg/kg FW) | Q4'G Proportion (%) | Dominant Co-Occurring Glycosides | Tissue-Specific Enrichment |
|---|---|---|---|---|
| Allium cepa (Red onion) | 300-900 | 40-45% | Quercetin-3,4'-diglucoside (45-50%) | Bulb (inner scales) |
| Allium cepa (White onion) | Trace | <5% | Flavonol-poor | Bulb (uniform) |
| Allium fistulosum (Scallion) | 150-300 | 15-20% | Quercetin-3-glucoside, Isorhamnetin derivatives | Green leaves |
| Filipendula ulmaria | 200-400* | 10-15% | Spireoside, Quercetin-3-glucuronide | Flowers |
| Citrus spp. | 50-100 | 5-10% | Hesperidin, Naringin | Peel, albedo |
*Estimated from comparative flavonoid studies; FW = Fresh Weight
Agronomic influences significantly modulate accumulation patterns. In onions, light quality during post-harvest storage alters glycoside profiles: Blue light increases pulp quercetin-4'-O-glucoside by 25%, whereas UV-A enhances aglycone conversion in skins [8]. Cultivar selection remains the primary determinant of baseline content, with the red cultivar 'SRG' containing 27.73 mg/100g fresh weight versus 5.78 mg/100g in white 'SWG' [4]. Pathogen induction represents another regulatory layer—Fusarium infection triggers glucoside hydrolysis in onions, liberating antimicrobial quercetin aglycone, while Filipendula shows no documented stress-induced glycoside remodeling [10].
The regiospecific glucosylation at the 4'-position is governed by a subset of UGT72 family enzymes exhibiting conserved catalytic domains yet distinct acceptor preferences. The onion UGT73G1 (phylogenetically grouped within UGT73 family) shares 68% sequence homology with Citrus sinensis CitUGT72AZ4, both harboring the characteristic Plant Secondary Product Glycosyltransferase (PSPG) box responsible for UDP-sugar binding [3] [5]. Transcript profiling reveals organ-specific expression patterns: UGT73G1 mRNA peaks in bulb meristematic tissues, correlating with elevated diglucoside biosynthesis in inner scales [1] [5].
Site-directed mutagenesis studies on Arabidopsis thaliana UGT88A1 (a 4'-glucosyltransferase homolog) identified residue V18 as critical for quercetin affinity. The V18R mutation reduced Km from 0.36 mM to 0.20 mM and doubled catalytic efficiency (552.3 vs. 227.6 mU/mg) by altering the substrate binding pocket geometry [7]. Similarly, in tea plant CsUGT75L12, residues P238, T239, and F240 form a "reversed sugar receptor" motif enabling 7-OH specificity—a structural model potentially transferable to 4'-OGTs through domain swapping [9].
Table 3: Genetic and Enzymatic Properties of Characterized 4'-O-Glucosyltransferases
| Enzyme | Source Organism | Gene Identifier | Km for Quercetin (mM) | Catalytic Efficiency (Kcat/Km) | Key Functional Residues |
|---|---|---|---|---|---|
| UGT73G1 | Allium cepa | AY62062 | 0.15 ± 0.03 | 1.8 × 10⁴ M⁻¹s⁻¹ | H156, D225 (PSPG motif) |
| CitUGT72AZ4 | Citrus clementina | Ciclev10025462m | 0.22 ± 0.05 | 2.1 × 10⁴ M⁻¹s⁻¹ | Q54, H56, T151 |
| UGT88A1 (V18R mutant) | Arabidopsis thaliana | Q9LK73 | 0.20 ± 0.02 | 5.6 × 10⁴ M⁻¹s⁻¹ | V18R substitution |
| CsUGT75L12* | Camellia sinensis | KP682364 | N/A | N/A | P238, T239, F240 |
*7-OH specific glucosyltransferase; included for structural comparison
Transcriptional regulation of these genes involves light-responsive elements in promoter regions. In onions, blue light upregulates UGT73G1 expression 2.3-fold within 48 hours, explaining the enhanced Q4'G accumulation in light-treated bulbs [8]. Epigenetic mechanisms further modulate expression: Prolonged cold storage (4°C, 6 months) decreases UGT73G1 transcription by 40% in cv. Sunpower, coinciding with declining glucoside concentrations [8]. Evolutionary analysis indicates that 4'-specific UGTs diverged early from promiscuous ancestral forms, with Allium and Citrus enzymes evolving independently yet converging on similar regiospecificity—a phenomenon termed parallel functional specialization [3] [5] [9].
Biotechnological applications exploit these genetic insights. Heterologous expression of UGT73G1 in Escherichia coli enables enzymatic production of quercetin-4'-O-glucoside with >90% regioselectivity [5] [7]. Furthermore, the V18R mutant of Arabidopsis UGT88A1 achieves 552.3 mU/mg activity—a 2.4-fold enhancement over wild-type—demonstrating the potential for enzyme engineering to optimize glycoside production [7].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0